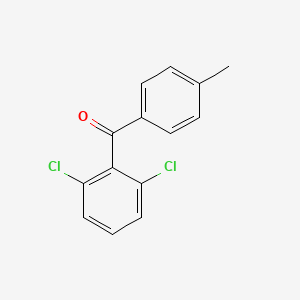

4-(2,6-Dichlorobenzoyl)toluene

Description

Contextualization of Substituted Benzoyl-Toluene Derivatives in Advanced Organic Synthesis

Substituted benzoyl-toluene derivatives are a significant class of compounds in organic chemistry, primarily functioning as versatile intermediates in the synthesis of more complex molecules. numberanalytics.com Toluene (B28343) and its derivatives are among the most accessible raw materials for the chemical industry, derived from oil and natural gas. sioc-journal.cn The functionalization of these basic structures is a key focus in synthetic chemistry. sioc-journal.cn

One of the most fundamental methods for creating benzoyl-toluene structures is the Friedel-Crafts acylation. libretexts.org This electrophilic aromatic substitution reaction involves the reaction of an aromatic ring, such as toluene, with an acyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. libretexts.orgscribd.com In the case of toluene, the methyl group directs incoming substituents primarily to the para (4-) position due to steric hindrance, leading to the formation of 4-substituted products as the major isomer. libretexts.org

The resulting benzoyl-toluene core is a valuable scaffold for building a variety of important chemical entities. These derivatives are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials. numberanalytics.comsioc-journal.cn For instance, they are precursors to benzyl (B1604629) bromide derivatives, which are important organic intermediates in pharmaceutical and agrochemical synthesis. tandfonline.com The development of new catalytic methods, such as ruthenium-catalyzed cross-coupling reactions, continues to expand the synthetic utility of toluene derivatives, enabling the formation of complex structures like 2-phenylacetophenones. researchgate.net

Significance of Dichloro-Substituted Aromatic Ketones in Chemical Science and Technology

Aromatic ketones, compounds with a carbonyl group attached directly to an aromatic ring, are pivotal in organic synthesis. numberanalytics.com The introduction of halogen atoms, particularly chlorine, onto the aromatic ring significantly modifies the molecule's electronic properties and reactivity. Dichloro-substituted aromatic ketones are a noteworthy subclass with distinct characteristics and applications.

The chlorine atoms act as electron-withdrawing groups, which increases the electrophilicity of the carbonyl carbon, making the ketone more susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in various chemical transformations. Furthermore, the chlorine atoms provide sites for further functionalization through cross-coupling reactions, such as the Suzuki coupling, to generate complex heterocyclic compounds.

This class of compounds serves as essential intermediates in the production of a range of commercial products. In the agrochemical industry, they are precursors to insecticides. In pharmaceuticals, they are used to synthesize antimicrobial agents and other bioactive molecules. For example, dichlorobenzyl derivatives have been investigated for their potential as antagonists for certain biological receptors. theaic.org The study of dichloro-substituted aromatic ketones is therefore driven by their utility as building blocks for high-value chemical products. mdpi.com

Fundamental Research Questions and Objectives Pertaining to 4-(2,6-Dichlorobenzoyl)toluene

The specific structure of this compound raises several fundamental research questions. The primary synthesis method involves the Friedel-Crafts acylation of toluene with 2,6-dichlorobenzoyl chloride. prepchem.com A key objective is to optimize this reaction, maximizing the yield of the desired para-isomer and minimizing side products.

A central research question revolves around the chemical reactivity of this compound itself. How do the steric hindrance and electronic effects of the two chlorine atoms in the ortho positions of the benzoyl group influence the reactivity of the ketone's carbonyl group? For example, the compound can be used as a precursor for the synthesis of 4-(2,6-dichlorobenzoyl)benzyl bromide through a refluxing reaction with dibenzoylperoxide in benzene (B151609). prepchem.com Understanding its reactivity is crucial for its application as a synthetic intermediate.

Further research objectives include the detailed characterization of its physical and spectral properties. This data is essential for its identification and for understanding its behavior in different chemical environments. Investigating its potential as a precursor for novel materials or biologically active compounds is another key area of research, driven by the known applications of related dichloro-substituted aromatic ketones. mdpi.com

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (4-methylphenyl)(2,6-dichlorophenyl)methanone |

| Molecular Formula | C₁₄H₁₀Cl₂O |

| Molecular Weight | 265.14 g/mol |

| CAS Number | 53242-99-4 |

Table 2: Synthesis of this compound

| Reaction Type | Reactants | Catalyst | Key Conditions | Product |

| Friedel-Crafts Acylation | 2,6-Dichlorobenzoyl chloride, Toluene | Aluminum chloride | Stirred solution at 80°C prepchem.com | This compound |

Structure

3D Structure

Properties

CAS No. |

99508-49-3 |

|---|---|

Molecular Formula |

C14H10Cl2O |

Molecular Weight |

265.1 g/mol |

IUPAC Name |

(2,6-dichlorophenyl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C14H10Cl2O/c1-9-5-7-10(8-6-9)14(17)13-11(15)3-2-4-12(13)16/h2-8H,1H3 |

InChI Key |

SAXPLHZLZBSMQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 2,6 Dichlorobenzoyl Toluene

Established Approaches to Benzoyl-Toluene Linkage

The creation of the carbon-carbon bond between the carbonyl carbon and the toluene (B28343) ring is the cornerstone of synthesizing 4-(2,6-dichlorobenzoyl)toluene. The two primary methodologies employed for this purpose are the classic Friedel-Crafts acylation and modern cross-coupling reactions, each offering distinct advantages.

Friedel-Crafts Acylation Methodologies for Benzophenone Analogues

The Friedel-Crafts acylation is a fundamental and widely used electrophilic aromatic substitution reaction for the synthesis of aryl ketones. wikipedia.orgsigmaaldrich.comorganic-chemistry.org Developed by Charles Friedel and James Crafts in 1877, this reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. wikipedia.orgsigmaaldrich.com

In the context of synthesizing this compound, the reaction proceeds by treating toluene with 2,6-dichlorobenzoyl chloride. A strong Lewis acid, typically aluminum chloride (AlCl₃), is used in stoichiometric amounts. wikipedia.orgsigmaaldrich.com The catalyst activates the 2,6-dichlorobenzoyl chloride by coordinating to the chlorine atom of the acyl chloride, which facilitates the formation of a resonance-stabilized acylium ion. sigmaaldrich.com This highly electrophilic acylium ion is then attacked by the electron-rich toluene ring.

The methyl group of toluene is an activating, ortho-, para- directing group. Therefore, the electrophilic attack can theoretically occur at the ortho or para position. However, due to significant steric hindrance from both the bulky acylium ion and the methyl group, the substitution occurs predominantly at the para position, leading to the desired product, this compound. The resulting ketone product forms a stable complex with the Lewis acid catalyst, necessitating the use of at least a full equivalent of the catalyst. wikipedia.org The final product is liberated by quenching the reaction mixture with water.

Table 1: Typical Components in Friedel-Crafts Acylation for this compound

| Component | Function | Example |

|---|---|---|

| Aromatic Substrate | Nucleophile | Toluene |

| Acylating Agent | Electrophile Precursor | 2,6-Dichlorobenzoyl Chloride |

| Lewis Acid Catalyst | Activates Acylating Agent | Aluminum Chloride (AlCl₃) |

Cross-Coupling Reactions in Aromatic Ketone Construction

Modern synthetic chemistry offers powerful alternatives to classical methods through transition-metal-catalyzed cross-coupling reactions. These methods provide a versatile route for the construction of aromatic ketones, including benzophenone analogues. mdpi.commdpi.com The Suzuki-Miyaura coupling, in particular, has been adapted for the formation of C-C bonds between an acyl chloride and an organoboron compound. mdpi.com

To synthesize this compound via this method, the reaction would involve the coupling of 2,6-dichlorobenzoyl chloride with a toluene-derived boronic acid, such as 4-methylphenylboronic acid. The reaction is catalyzed by a palladium complex, typically with a phosphine ligand, in the presence of a base. mdpi.com This approach is highly valued for its functional group tolerance and milder reaction conditions compared to Friedel-Crafts acylation.

The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the acyl chloride, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the diarylketone product and regenerate the active catalyst. This methodology is a key tool for creating C-C bonds in the synthesis of complex organic molecules. mdpi.com

Table 2: Typical Components in Suzuki-Miyaura Cross-Coupling for Aromatic Ketone Synthesis

| Component | Function | Example |

|---|---|---|

| Electrophile | Acyl Source | 2,6-Dichlorobenzoyl Chloride |

| Nucleophile | Aryl Source | 4-Methylphenylboronic Acid |

| Catalyst | Facilitates C-C bond formation | Palladium species (e.g., Pd(PPh₃)₄) |

| Base | Activates Boronic Acid | Potassium Carbonate, Sodium Carbonate |

Synthesis and Optimization of Key Precursors

The availability and purity of starting materials are paramount for the successful synthesis of the target compound. The key precursor for the aforementioned synthetic routes is 2,6-dichlorobenzoyl chloride.

Synthesis of 2,6-Dichlorobenzoyl Chloride

2,6-Dichlorobenzoyl chloride is an industrially significant compound used as an intermediate in the production of pharmaceuticals, dyes, and agricultural chemicals. google.com Its synthesis can be approached through several routes, including the direct chlorination of benzoyl chloride or the conversion of 2,6-dichlorobenzoic acid.

The direct electrophilic chlorination of benzoyl chloride using chlorine gas and a Lewis acid catalyst like iron(III) chloride (FeCl₃) is a potential pathway. However, this method presents significant challenges in terms of regioselectivity. The benzoyl chloride group is deactivating and meta-directing, while the first chlorine substituent is deactivating but ortho-, para- directing. This leads to a complex mixture of chlorinated products. The synthesis of 3-chlorobenzoyl chloride and 2,5-dichlorobenzoyl chloride via this method has been documented, but achieving selective dichlorination at the 2 and 6 positions is difficult due to steric hindrance. google.com The formation of the 2,6-dichloro isomer is generally not favored, making this route less efficient for preparing the specific desired precursor.

A more reliable and common method for preparing high-purity 2,6-dichlorobenzoyl chloride is the conversion of 2,6-dichlorobenzoic acid. This precursor can be synthesized from starting materials such as 2,6-dichlorotoluene (B125461). chemicalbook.comresearchgate.net The carboxylic acid is then converted to the more reactive acyl chloride.

This transformation is efficiently achieved by treating 2,6-dichlorobenzoic acid with a chlorinating agent like oxalyl chloride or thionyl chloride. google.com The reaction with oxalyl chloride is often preferred in laboratory settings as the byproducts, carbon dioxide and hydrogen chloride, are gaseous, which simplifies purification of the final product. A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction through the formation of the Vilsmeier reagent.

Table 3: Reagents for Conversion of 2,6-Dichlorobenzoic Acid to 2,6-Dichlorobenzoyl Chloride

| Reagent | Role | Byproducts |

|---|---|---|

| 2,6-Dichlorobenzoic Acid | Substrate | - |

| Oxalyl Chloride | Chlorinating Agent | CO₂, CO, HCl |

| Thionyl Chloride | Chlorinating Agent | SO₂, HCl |

Industrial Production Routes and Process Optimization

The industrial-scale synthesis of this compound is a multi-step process that demands careful optimization to ensure high yield and purity. A common approach involves the Friedel-Crafts acylation of toluene with 2,6-dichlorobenzoyl chloride. The efficiency of this route is heavily reliant on the optimization of reaction conditions, including catalyst selection, solvent, temperature, and reaction time.

Process intensification strategies are often employed to enhance production efficiency and safety. rccostello.com This can include the use of continuous flow reactors, which offer better control over reaction parameters and can lead to higher yields and reduced waste compared to traditional batch processes. rccostello.com Optimization may also involve the development of robust separation and purification techniques, such as distillation and crystallization, to isolate the final product with the desired purity. google.com

Synthesis and Functionalization of Toluene and its Halogenated Derivatives

The synthesis of the target molecule relies on the availability of appropriately functionalized precursors, namely toluene and its halogenated derivatives.

Preparative Methods for Toluene and Substituted Toluenes

Toluene, the foundational aromatic hydrocarbon for this synthesis, is primarily derived from crude oil through catalytic reforming or steam cracking. For laboratory and specialized applications, substituted toluenes can be prepared through various organic reactions. One of the most common methods is the Friedel-Crafts alkylation of benzene (B151609) with a methyl halide in the presence of a Lewis acid catalyst like aluminum chloride. quora.com This reaction, however, can be prone to overalkylation, leading to the formation of xylenes and other polysubstituted products. quora.com Therefore, careful control of reaction conditions is crucial to maximize the yield of toluene. quora.com

Other methods for preparing substituted toluenes include the Suzuki coupling reaction, which offers a robust alternative to traditional methods and avoids the use of toxic tin-containing byproducts. researchgate.net

Synthesis of 2,6-Dichlorotoluene via Sandmeyer Reaction or Ring Chlorination

The synthesis of 2,6-dichlorotoluene is a critical step, as this molecule serves as a key precursor. Several methods exist for its preparation:

Sandmeyer Reaction: This classic method involves the diazotization of 2-amino-6-chlorotoluene, followed by a copper(I) chloride-mediated substitution to introduce the second chlorine atom. smolecule.comnih.gov While effective, this reaction can involve hazardous intermediates. patsnap.com

Ring Chlorination: Direct chlorination of toluene or o-chlorotoluene can also yield 2,6-dichlorotoluene. smolecule.compatsnap.com However, this approach often leads to a mixture of isomers, including 2,4- and 2,5-dichlorotoluene, which necessitates complex separation and purification steps. patsnap.comacs.org The selectivity towards the desired 2,6-isomer can be influenced by the choice of catalyst and reaction conditions. researchgate.net For instance, using specific ionic liquids as catalysts can significantly improve the selectivity for 2,6-dichlorotoluene. patsnap.com Another approach involves the chlorination of p-toluenesulfonyl chloride followed by desulfonation. smolecule.comnih.gov

Alkylation-Chlorination-Dealkylation: This multi-step strategy involves first introducing a bulky alkyl group, such as a tert-butyl group, to the toluene ring to direct chlorination to the 2 and 6 positions. researchgate.net Subsequent removal of the directing group yields 2,6-dichlorotoluene. researchgate.net

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Sandmeyer Reaction | 2-Amino-6-chlorotoluene | NaNO₂, HCl, CuCl | Good for specific isomer synthesis | Involves potentially hazardous diazonium salts |

| Ring Chlorination | Toluene or o-Chlorotoluene | Cl₂, Lewis Acid Catalyst | Direct method | Often produces a mixture of isomers requiring separation |

| Alkylation-Chlorination-Dealkylation | Toluene | tert-Butyl chloride, Cl₂, Dealkylation agent | High selectivity for the 2,6-isomer | Multi-step process |

Catalytic Ammoxidation of Dichlorotoluenes to Nitriles: Mechanistic Considerations

While not a direct step in the synthesis of the title compound, the catalytic ammoxidation of dichlorotoluenes to produce dichlorobenzonitriles is a related and industrially significant reaction. smolecule.comgoogle.com This process involves the reaction of a dichlorotoluene with ammonia and oxygen over a catalyst, typically a mixed metal oxide such as vanadium-phosphorus oxide (VPO). researchgate.net

The mechanism is thought to involve the initial activation of the methyl group of the dichlorotoluene on the catalyst surface. This is followed by a series of oxidative steps involving ammonia, ultimately leading to the formation of the nitrile group. The two chlorine atoms adjacent to the methyl group in 2,6-dichlorotoluene can present a challenge for this reaction, potentially inhibiting the adsorption and reaction of the substrate. researchgate.net Research has focused on developing more efficient catalysts, including supported and promoted VPO systems, to improve the conversion and selectivity of this transformation. researchgate.net A conversion rate of up to 99.5% for 2,6-dichlorotoluene has been reported using a P-V-Mo-Cr-K-O/γ-Al2O3 catalyst. google.com

Direct Synthetic Pathways for this compound

The final and key step in the synthesis is the direct formation of the benzoyl linkage.

Acylation Reactions Involving 2,6-Dichlorobenzoyl Moieties and Toluene Derivatives

The most direct and widely used method for synthesizing this compound is the Friedel-Crafts acylation reaction. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution involves the reaction of toluene with 2,6-dichlorobenzoyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.commasterorganicchemistry.com

The mechanism begins with the formation of a highly electrophilic acylium ion from the reaction of 2,6-dichlorobenzoyl chloride with the Lewis acid catalyst. masterorganicchemistry.com This acylium ion then attacks the electron-rich aromatic ring of toluene. The methyl group on the toluene ring is an ortho-, para-director. libretexts.orgchemguide.co.uk Due to steric hindrance from the bulky 2,6-dichlorobenzoyl group, the acylation occurs predominantly at the para position, leading to the formation of this compound as the major product. libretexts.org

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758), and often at reduced temperatures to control the exothermic nature of the reaction. youtube.comyoutube.com Upon completion, the reaction is quenched, and the product is isolated and purified through techniques like extraction and crystallization. scribd.com

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Toluene | 2,6-Dichlorobenzoyl chloride | Aluminum chloride (AlCl₃) | This compound | Friedel-Crafts Acylation |

Investigation of Nucleophilic Acyl Substitution Pathways

The reaction mechanism can be broken down into two main stages:

Formation of the Electrophile : The reaction is initiated by the activation of 2,6-dichlorobenzoyl chloride with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and, more significantly, abstracts the chloride from the acyl chloride. This process generates a highly reactive electrophile, the acylium ion. khanacademy.org This acylium ion is resonance-stabilized, which facilitates its formation.

Electrophilic Aromatic Substitution : The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. scribd.com This attack disrupts the aromaticity of the toluene ring and forms a tetrahedral intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized across the ring through resonance. To restore the energetically favorable aromatic system, a proton is eliminated from the carbon atom bearing the new acyl group. The Lewis acid catalyst is regenerated in the process, typically by reacting with the eliminated proton and forming HCl with the chloride ion.

This pathway is classified as a nucleophilic acyl substitution because the core transformation involves the substitution of the chloride on the acyl group, although the aromatic ring acts as the nucleophile in an electrophilic substitution context. masterorganicchemistry.comlibretexts.org The reactivity of the acyl chloride is paramount; acid chlorides are among the most reactive carboxylic acid derivatives due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. vanderbilt.edulibretexts.org

Catalytic Systems for Regioselective Acylation of Toluene Substrates

The regioselectivity of the acylation of toluene is a critical aspect of the synthesis, with the goal being the exclusive or predominant formation of the 4-substituted (para) isomer over the 2-substituted (ortho) isomer. The methyl group of toluene is an ortho-, para-directing activator. However, in Friedel-Crafts acylation, the substitution occurs almost exclusively at the para position. libretexts.orgchemguide.co.uk This high regioselectivity is primarily attributed to steric hindrance. The incoming 2,6-dichlorobenzoyl group is sterically bulky, making the approach to the ortho position, which is adjacent to the methyl group, significantly more difficult than the approach to the less hindered para position. chemguide.co.uk

Various catalytic systems have been developed to facilitate this reaction efficiently and selectively.

Homogeneous Lewis Acids : Traditional catalysts for Friedel-Crafts acylation are strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃). iitm.ac.in While highly effective in promoting the reaction, they are typically required in stoichiometric amounts because they complex strongly with the product ketone. scribd.com This leads to a difficult workup process and the generation of significant waste.

Heterogeneous Solid Acid Catalysts : To overcome the drawbacks of homogeneous catalysts, significant research has focused on solid acid catalysts. These materials offer advantages such as easier separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity. researchgate.netresearchgate.net

Zeolites : Zeolites are microporous aluminosilicate minerals that can be engineered to have specific pore sizes and acidic properties. researchgate.netresearchgate.net Their well-defined pore structure can exert shape-selectivity, favoring the formation of the sterically less demanding para isomer. Zeolites like H-ZSM-5 and Beta zeolites have demonstrated high activity and selectivity in the acylation of aromatic compounds. researchgate.netresearchgate.net

Solid Superacids : Materials like sulfated zirconia and certain heteropolyacids are classified as solid superacids and are potent catalysts for acylation. iitm.ac.inrsc.org Insoluble cesium-exchanged heteropolyacids, for instance, have been shown to effectively catalyze the acylation of toluene, providing a halogen-free alternative to traditional Lewis acids when using anhydrides as acylating agents. scispace.com

| Catalyst Type | Examples | Phase | Advantages | Disadvantages |

| Homogeneous Lewis Acids | AlCl₃, FeCl₃ | Homogeneous | High reactivity, well-established | Stoichiometric amounts needed, corrosive, difficult workup, waste generation |

| Zeolites | H-ZSM-5, H-Beta, H-USY | Heterogeneous | High para-selectivity, reusable, non-corrosive, environmentally benign | Can be prone to deactivation by coking, may require higher temperatures |

| Solid Superacids | Sulfated Zirconia, Heteropolyacids (e.g., H₀.₅Cs₂.₅PW₁₂O₄₀) | Heterogeneous | High activity, reusable, can be used in halogen-free systems | Can be expensive, potential for leaching of active species |

Innovative Methodologies for Constructing the Benzoyl-Toluene Scaffold

Beyond the conventional Friedel-Crafts approach, modern synthetic chemistry seeks to develop more efficient and elegant methods for constructing molecular frameworks. These include one-pot sequences that minimize intermediate purification steps and conceptual approaches for controlling stereochemistry in related, more complex structures.

One-Pot Synthetic Sequences and Tandem Reactions (e.g., based on 2,6-dichlorobenzoyl chloride as a coupling reagent)

A hypothetical but feasible one-pot sequence could proceed as follows:

In Situ Generation of Acyl Chloride : The process would start with 2,6-dichlorobenzoic acid. In the same reaction vessel, a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride is added to convert the carboxylic acid into the more reactive 2,6-dichlorobenzoyl chloride.

Friedel-Crafts Acylation : After the formation of the acyl chloride is complete, toluene and a suitable Friedel-Crafts catalyst (e.g., AlCl₃ or a reusable solid acid) are added directly to the same pot. The acylation reaction then proceeds without the need to isolate the intermediate acyl chloride.

Stereoselective and Enantiocontrolled Synthesis Approaches (Conceptual, drawing from asymmetric synthesis using related intermediates)

The molecule this compound is achiral and therefore does not have enantiomers. However, the principles of stereoselective and enantiocontrolled synthesis are crucial for preparing chiral analogues or derivatives that may have applications in pharmaceuticals or materials science. These approaches are conceptual in the context of the parent compound but are based on established asymmetric synthesis methodologies.

If a prochiral substrate were used or if the goal were to synthesize a related chiral diaryl ketone, several strategies could be employed:

Chiral Catalysts : An asymmetric Friedel-Crafts acylation could be attempted using a chiral Lewis acid catalyst. These catalysts can create a chiral environment around the electrophile, directing its attack to one face of the aromatic nucleophile over the other, thus inducing enantioselectivity.

Desymmetrization : If a meso-intermediate containing two equivalent (prochiral) toluene groups were constructed, a chiral reagent could be used to selectively react with one, breaking the symmetry and leading to a chiral product. This concept has been applied successfully in the enantiocontrolled synthesis of complex molecules like 2,6-disubstituted piperidines from meso-precursors.

Chiral Auxiliaries : A chiral auxiliary could be temporarily attached to either the toluene or the benzoyl precursor. This auxiliary would direct the acylation reaction to occur in a diastereoselective manner. After the key C-C bond formation, the auxiliary would be removed, yielding an enantiomerically enriched product.

These conceptual strategies highlight how the fundamental benzoyl-toluene scaffold could be elaborated into more complex, chiral structures using the sophisticated tools of modern asymmetric synthesis.

Reaction Mechanisms and Chemical Reactivity of 4 2,6 Dichlorobenzoyl Toluene

Reactivity of the 2,6-Dichlorobenzoyl Moiety

The 2,6-dichlorobenzoyl portion of the molecule contains a carbonyl group bonded to a dichlorinated benzene (B151609) ring. This arrangement is central to its role in nucleophilic acyl substitution reactions, though its reactivity is significantly modulated by the presence of the ortho-chlorine atoms.

Role as an Acylating Agent in Nucleophilic Substitution Reactions (e.g., with alcohols, thiols)

The carbonyl carbon in the 2,6-dichlorobenzoyl group is electrophilic due to the polarization of the carbon-oxygen double bond and the inductive effect of the chlorine atoms. This makes it susceptible to attack by nucleophiles, positioning the moiety as an acylating agent. In a typical nucleophilic acyl substitution, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org The subsequent departure of a leaving group reforms the carbonyl double bond. libretexts.orgmasterorganicchemistry.com

For 4-(2,6-Dichlorobenzoyl)toluene, which is a ketone, direct nucleophilic acyl substitution at the carbonyl carbon connecting the two rings would require the cleavage of a carbon-carbon bond, which is generally not facile. The related compound, 2,6-dichlorobenzoyl chloride, is a much more potent acylating agent because the chloride ion is an excellent leaving group. youtube.comsigmaaldrich.com This compound readily reacts with nucleophiles like alcohols (alcoholysis) and thiols to form esters and thioesters, respectively. libretexts.orgsigmaaldrich.com The reaction proceeds via the addition-elimination mechanism, where the nucleophile adds to the carbonyl carbon, and the chloride ion is subsequently eliminated. masterorganicchemistry.com

| Nucleophile | Product Type with 2,6-Dichlorobenzoyl Chloride |

| Alcohol (R-OH) | Ester (R-O-CO-C₆H₃Cl₂) |

| Thiol (R-SH) | Thioester (R-S-CO-C₆H₃Cl₂) |

| Amine (R-NH₂) | Amide (R-NH-CO-C₆H₃Cl₂) |

This table illustrates the role of the related 2,6-dichlorobenzoyl chloride as an acylating agent in nucleophilic acyl substitution reactions.

Hydrolysis Pathways and Kinetics of the Carbonyl Group

Hydrolysis of the carbonyl group in a ketone like this compound is generally not a favorable reaction under neutral conditions. The cleavage of the stable carbon-carbon bond between the carbonyl carbon and the aromatic rings is energetically demanding. However, related acyl halides, such as 2,6-dichlorobenzoyl chloride, are readily hydrolyzed by water to form the corresponding carboxylic acid, 2,6-dichlorobenzoic acid. google.comgoogle.com This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. youtube.com The process can be catalyzed by acid or base. Under basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, attacks the carbonyl carbon, and the reaction proceeds more rapidly. youtube.com

Influence of Ortho-Chlorine Substituents on Electrophilicity and Steric Hindrance

The two chlorine atoms at the ortho positions (positions 2 and 6) of the benzoyl group have a profound impact on the reactivity of the carbonyl center.

Electrophilicity: The chlorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack. libretexts.org

Steric Hindrance: Conversely, the bulky chlorine atoms create significant steric hindrance around the carbonyl group. google.comgoogle.com This steric crowding can physically block the approach of nucleophiles to the carbonyl carbon, thereby slowing down the rate of nucleophilic substitution reactions. wikipedia.orgkhanacademy.org This steric effect is so pronounced that it makes the formation of related compounds like 2,6-dichlorobenzotrichloride difficult, hindering the conventional synthesis of 2,6-dichlorobenzoyl chloride from this precursor. google.comgoogle.com Computational studies on 2,6-dichlorobenzoyl chloride show that steric hindrance forces the carbonyl group to twist out of the plane of the benzene ring, which can affect conjugation and reactivity. researchgate.net

Reactivity of the Toluene (B28343) Moiety

The toluene portion of the molecule consists of a benzene ring substituted with a methyl group and the 2,6-dichlorobenzoyl group. Its reactivity is primarily characterized by electrophilic aromatic substitution on the ring and reactions involving the methyl side-chain.

Electrophilic Aromatic Substitution on the Toluene Ring and Positional Selectivity

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. wikipedia.org The reaction proceeds through a two-step mechanism: initial attack by an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comuci.edu

The toluene ring in this compound has two substituents that influence the rate and regioselectivity of further substitution:

Methyl Group (-CH₃): This is an activating group that donates electron density to the ring through inductive effects and hyperconjugation. vanderbilt.edu It directs incoming electrophiles to the ortho and para positions relative to itself. masterorganicchemistry.com

Acyl Group (-CO-C₆H₃Cl₂): This is a deactivating group. The carbonyl group is strongly electron-withdrawing due to both induction and resonance, which pulls electron density out of the aromatic ring. quora.commasterorganicchemistry.com This makes the ring less nucleophilic and therefore less reactive towards electrophiles compared to benzene. vanderbilt.edu Acyl groups are meta-directors. masterorganicchemistry.com

In this compound, the methyl group is at position 1 and the acyl group is at position 4. The directing effects of these two groups must be considered together. The activating methyl group directs to positions 2, 6 (ortho), and 4 (para). The deactivating acyl group directs to positions 3 and 5 (meta). Since the para position for the methyl group is already occupied by the acyl group, the positions activated by the methyl group are 2 and 6. The positions deactivated less severely by the acyl group are 3 and 5.

| Position | Influence of Methyl Group (-CH₃ at C1) | Influence of Acyl Group (-COR at C4) | Predicted Outcome |

| 2, 6 | Activating (ortho) | - | Favorable |

| 3, 5 | - | Deactivating (meta) | Less Favorable |

This table summarizes the directing effects for electrophilic aromatic substitution on the toluene ring of this compound.

Side-Chain Reactions: Benzylic Oxidation and Halogenation (e.g., bromination)

The methyl group on the toluene ring is a benzylic position. The C-H bonds at a benzylic position are weaker than typical alkane C-H bonds because the radical, cation, or anion formed upon their cleavage is resonance-stabilized by the adjacent aromatic ring. libretexts.orgncert.nic.in This makes the benzylic position a site for specific reactions.

Benzylic Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under hot, acidic conditions. masterorganicchemistry.comlibretexts.org This reaction is robust and will proceed as long as there is at least one benzylic hydrogen atom. libretexts.org The oxidation of this compound would yield 4-(2,6-Dichlorobenzoyl)benzoic acid.

Benzylic Halogenation: The benzylic hydrogens can be substituted with halogens, typically bromine or chlorine, via a free-radical chain mechanism. ucalgary.cayoutube.com This reaction is usually initiated by UV light or a radical initiator. A common reagent for selective benzylic bromination is N-Bromosuccinimide (NBS), which provides a low, steady concentration of bromine radicals, favoring substitution at the benzylic position over addition to the aromatic ring. libretexts.orgscientificupdate.com The reaction with NBS would convert the methyl group of this compound into a bromomethyl group (-CH₂Br), which is a versatile intermediate for further synthesis. scientificupdate.comnih.gov

| Reaction | Reagents | Product Functional Group at Benzylic Position |

| Benzylic Oxidation | KMnO₄, H₃O⁺, heat | Carboxylic Acid (-COOH) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), initiator | Bromomethyl (-CH₂Br) |

This table outlines common side-chain reactions at the benzylic methyl group.

Radical Reactions and Rearrangements (e.g., observed in 2,6-dichlorotoluene (B125461) derivatives)

The presence of a tolyl group in this compound introduces a site susceptible to radical reactions, specifically at the benzylic position of the methyl group. Under conditions that promote the formation of free radicals, such as exposure to UV light or the presence of radical initiators, the benzylic hydrogens can be abstracted, leading to the formation of a 4-(2,6-dichlorobenzoyl)benzyl radical. This reactivity is analogous to the well-documented free-radical halogenation of toluene and its derivatives. acs.org

The general mechanism for such a reaction, for instance, benzylic bromination, proceeds through a classic free-radical chain reaction involving three stages: initiation, propagation, and termination.

Initiation: This step involves the homolytic cleavage of a halogen molecule (e.g., Br₂) by UV light to generate two halogen radicals.

Propagation: A halogen radical then abstracts a hydrogen atom from the methyl group of the toluene moiety to form a stabilized benzyl (B1604629) radical and a molecule of hydrogen halide. This benzyl radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The newly formed benzyl radical then reacts with another halogen molecule to yield the benzyl halide product and a new halogen radical, which continues the chain reaction.

Termination: The reaction is concluded by the combination of any two radical species present in the reaction mixture.

A notable observation in the context of 2,6-dichlorotoluene derivatives is the potential for molecular rearrangements under radical-generating conditions. A study involving the corona discharge of 2,6-dichlorotoluene, which generates benzyl-type radicals, revealed the formation of not only the expected 2,6-dichlorobenzyl radical but also the o-chlorobenzyl radical. scispace.com This unexpected product suggests a rearrangement process involving the elimination of a chlorine atom from the benzene ring. scispace.com While the precise mechanism in that gaseous phase study was proposed to be complex, it highlights that the 2,6-dichlorobenzyl radical system is not inert to structural reorganization.

While the Sommelet-Hauser rearrangement is a known reaction of certain benzyl quaternary ammonium (B1175870) salts, its direct relevance to the radical chemistry of this compound is not established. nih.gov The conditions for the Sommelet-Hauser rearrangement (typically involving strong bases like sodium amide) are distinct from those of free-radical reactions. nih.gov

The following table summarizes the typical steps in the radical bromination of the toluene moiety:

| Reaction Step | Description |

| Initiation | Br₂ + hν → 2 Br• |

| Propagation | Ar-CH₃ + Br• → Ar-CH₂• + HBr |

| Ar-CH₂• + Br₂ → Ar-CH₂Br + Br• | |

| Termination | Br• + Br• → Br₂ |

| Ar-CH₂• + Br• → Ar-CH₂Br | |

| Ar-CH₂• + Ar-CH₂• → Ar-CH₂-CH₂-Ar |

Interplay of Substituents and Intramolecular Effects

The chemical behavior of this compound is significantly influenced by the interplay of electronic and steric effects arising from its substituents. The two chlorine atoms in the ortho positions of the benzoyl group, in particular, create a unique intramolecular environment that governs the molecule's conformation, electronic distribution, and reactivity.

Conformational Dynamics and Rotational Barriers around the Carbonyl-Aromatic Bonds

The most significant intramolecular effect in this compound is the steric hindrance imposed by the two ortho chlorine atoms. This steric repulsion between the chlorine atoms and the carbonyl oxygen, as well as the adjacent tolyl ring, forces a non-planar conformation. In such ortho-substituted benzophenones, the substituted aromatic ring is twisted significantly out of the plane of the carbonyl group to alleviate steric strain.

This twisting has a profound impact on the molecule's conformational dynamics. The rotation around the C-C(O) bond connecting the 2,6-dichlorophenyl ring to the carbonyl group is highly restricted. Computational studies on related ortho-substituted benzophenones and amides have shown that such substitutions dramatically increase the rotational barriers. For instance, the rotational barrier in 2,6-disubstituted derivatives can be significantly higher than in unsubstituted or para-substituted analogues.

In 2,6-derivatives of benzophenone, the conformation is characterized by a significant rotation of the substituted ring, while the unsubstituted ring tends to be more coplanar with the carbonyl group. This leads to a conformation where the two aromatic rings are nearly orthogonal to each other. For example, the crystal structure of the related compound N-(2,6-dichlorophenyl)-4-methylbenzamide shows a dihedral angle of 79.7° between the two aromatic rings.

The table below presents calculated conformational data for 2,6-dichlorobenzoyl chloride, which serves as a model for the substituted benzoyl portion of the target molecule.

| Parameter | Value | Source |

| Preferred Conformation | Perpendicular | synarchive.com |

| Barrier to Rotation (HF/6-31G(d)) | High (specific value not stated) | synarchive.com |

This enforced non-planar geometry minimizes steric repulsions but also has significant electronic consequences, as discussed in the following sections.

Electronic Effects (Inductive vs. Resonance) of Chlorine Atoms and the Benzoyl Group

The electronic nature of this compound is a complex interplay of inductive and resonance effects from its various substituents.

Benzoyl Group: The benzoyl group as a whole is an electron-withdrawing group. The carbonyl group (C=O) withdraws electron density from both aromatic rings through both inductive and resonance effects. This deactivating nature is a characteristic feature of aromatic ketones.

The interplay of these effects in this compound results in a complex electron distribution. The 2,6-dichlorophenyl ring is significantly electron-deficient due to the combined inductive effects of the two chlorine atoms and the benzoyl group. The tolyl ring, on the other hand, is activated by the electron-donating methyl group but deactivated by the benzoyl group.

The following table summarizes the electronic effects of the key substituents:

| Substituent | Inductive Effect (-I) | Resonance Effect (+R or -R) | Overall Effect on Ring |

| Chlorine | Strong Electron-Withdrawing | Weak Electron-Donating (+R) | Deactivating |

| Benzoyl Group | Electron-Withdrawing | Electron-Withdrawing (-R) | Deactivating |

| Methyl Group | Weak Electron-Donating | N/A (Hyperconjugation) | Activating |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 4-(2,6-dichlorobenzoyl)toluene through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₄H₁₀Cl₂O), the expected exact mass can be calculated and compared with the experimental value to confirm its chemical formula. Techniques such as UHPLC coupled with high-resolution quantitation mass spectrometry (UHPLC/HRQMS) are employed for the sensitive and selective detection of dichlorobenzoyl compounds. nih.govresearchgate.net This method is particularly useful for identifying and quantifying trace amounts of such compounds.

In electron ionization mass spectrometry (EI-MS), the this compound molecule undergoes fragmentation, providing valuable structural information. The fragmentation of benzophenones is well-characterized and typically involves cleavage at the carbonyl group.

A probable fragmentation pathway for this compound would involve the following key steps:

α-Cleavage: The initial fragmentation often involves the cleavage of the bond between the carbonyl carbon and one of the aromatic rings, leading to the formation of acylium ions. Two primary acylium ions are expected:

[C₆H₃Cl₂CO]⁺ from the loss of the tolyl radical.

[CH₃C₆H₄CO]⁺ from the loss of the dichlorophenyl radical.

Loss of CO: The acylium ions can further fragment by losing a molecule of carbon monoxide (CO) to form the corresponding aryl cations:

[C₆H₃Cl₂]⁺

[CH₃C₆H₄]⁺

Other Fragmentations: Other characteristic fragments may arise from cleavages within the aromatic rings or loss of chlorine atoms.

The mass spectrum of 4,4'-dichlorobenzophenone (B107185), a related compound, shows characteristic peaks corresponding to the molecular ion and fragments resulting from similar cleavage patterns, which supports the proposed fragmentation pathways for this compound. nist.gov

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. nih.gov

While the specific crystal structure of this compound is not publicly available, data from the closely related compound 4-methylbenzophenone can provide valuable insights. 4-Methylbenzophenone is known to crystallize in a stable monoclinic form with the space group P2₁/c. chemicalbook.com Its unit cell parameters have been determined, providing a reference for the likely crystal system of its dichlorinated analog. chemicalbook.com The molecular geometry of this compound is expected to feature a non-planar conformation, with the two aromatic rings twisted relative to each other around the carbonyl bridge due to steric hindrance from the ortho-chloro substituents.

Table 1: Crystallographic Data for 4-Methylbenzophenone chemicalbook.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.70 |

| b (Å) | 13.89 |

| c (Å) | 14.08 |

| β (°) | 95.18 |

Note: This data is for 4-methylbenzophenone and serves as an illustrative example.

The crystal packing of this compound would be stabilized by a network of intermolecular interactions. As discussed in section 4.2.2, weak C-H···O hydrogen bonds involving the carbonyl oxygen and aromatic or methyl protons are anticipated. bohrium.comacs.orgacs.org

Dihedral Angles and Deviations from Planarity in Crystalline State

In substituted benzophenones, steric hindrance, particularly from ortho-substituents, forces the aromatic rings out of coplanarity with the carbonyl group. For the 2,6-dichloro-substituted ring in this compound, significant rotation is expected to alleviate the steric clash between the bulky chlorine atoms and the carbonyl oxygen. This twisting disrupts the conjugation between the dichlorinated ring and the carbonyl π-system.

| Parameter | Description | Expected Influence on this compound |

| Dihedral Angle (Toluene Ring - Carbonyl) | The angle of rotation between the plane of the toluene (B28343) ring and the plane of the carbonyl group. | Expected to be non-zero, influenced by crystal packing forces and electronic effects of the methyl group. |

| Dihedral Angle (Dichlorophenyl Ring - Carbonyl) | The angle of rotation between the plane of the 2,6-dichlorophenyl ring and the plane of the carbonyl group. | Expected to be significant due to steric hindrance from the two ortho-chlorine atoms, leading to a substantial twist. |

| Deviations from Planarity | The displacement of atoms from the least-squares plane of the aromatic rings. | The atoms of the benzene (B151609) rings are expected to be largely coplanar, but the substituent atoms (Cl, C of methyl, O of carbonyl) will deviate from this plane researchgate.net. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light promotes electrons from lower-energy ground states to higher-energy excited states. The wavelengths at which absorption occurs and the intensity of these absorptions are characteristic of the molecule's structure, particularly its chromophores and conjugated systems.

The fundamental chromophore in this compound is the benzophenone core. Benzophenone typically exhibits two main absorption bands in its UV spectrum. researchgate.net The first is a weak, longer-wavelength band corresponding to the formally forbidden n→π* (n-to-pi-star) transition, which involves the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital. acs.org The second is a much stronger, shorter-wavelength band attributed to the allowed π→π* (pi-to-pi-star) transition, involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital of the aromatic system. nih.gov

The electronic spectrum of this compound is a modification of the basic benzophenone spectrum, influenced by its extended conjugated system and the electronic effects of its substituents. The molecule consists of two aromatic rings linked by a carbonyl group, forming a cross-conjugated system.

The π→π* transition, responsible for the strong absorption band, is sensitive to the extent of conjugation. Substituents on the phenyl rings can modify the energy of the molecular orbitals and thus shift the absorption maximum (λmax). The para-methyl group on one ring is an electron-donating group which can cause a small bathochromic (red) shift. Conversely, the two electron-withdrawing chlorine atoms on the other ring can induce a hypsochromic (blue) shift. However, the steric hindrance from the ortho-chlorine atoms forces the dichlorinated ring out of planarity with the carbonyl group, disrupting conjugation. This disruption typically leads to a hypsochromic shift and a decrease in the molar absorptivity of the π→π* band, as the effective size of the conjugated system is reduced.

The n→π* transition is primarily localized on the carbonyl group. While less affected by ring conjugation, its energy is sensitive to the electronic environment. Electron-withdrawing substituents like chlorine can slightly increase the energy of this transition, resulting in a hypsochromic shift.

| Transition Type | Description | Expected λmax Region | Expected Intensity | Influencing Factors |

| π → π | Excitation of an electron from a bonding π-orbital to an antibonding π-orbital within the aromatic system. | Shorter wavelength (e.g., ~250-270 nm) nih.gov | High (Strong) | Extended conjugation, substituent effects (methyl, chloro), planarity. |

| n → π | Excitation of a non-bonding electron from the carbonyl oxygen to an antibonding π-orbital. | Longer wavelength (e.g., ~330-380 nm) researchgate.net | Low (Weak, Forbidden) | Carbonyl group environment, solvent polarity, electronic nature of substituents. |

Solvatochromism describes the change in the color of a substance, and hence its UV-Vis absorption spectrum, upon a change in solvent polarity. griffith.edu.au This phenomenon arises from differential solvation of the ground and excited states of the molecule. The electronic transitions in this compound are expected to show sensitivity to the solvent environment, particularly the n→π* transition.

The n→π* transition typically exhibits a hypsochromic (blue) shift as the polarity of the solvent increases. researchgate.net This is because the non-bonding electrons on the carbonyl oxygen can engage in hydrogen bonding with protic solvents or dipole-dipole interactions with polar aprotic solvents. This interaction stabilizes the ground state more than the excited state, thus increasing the energy gap for the transition. researchgate.net

In contrast, the π→π* transition often shows a bathochromic (red) shift with increasing solvent polarity. nih.gov The excited state of this transition is generally more polar than the ground state, and it is therefore stabilized to a greater extent by polar solvents, which decreases the transition energy.

The table below illustrates the typical shifts observed for benzophenone-type chromophores in solvents of varying polarity.

| Solvent | Dielectric Constant (Approx.) | Expected Shift for n→π* Transition | Expected Shift for π→π* Transition |

| Hexane | 1.9 | Reference (Nonpolar) | Reference (Nonpolar) |

| Toluene | 2.4 | Minor Hypsochromic Shift | Minor Bathochromic Shift |

| Dichloromethane (B109758) | 9.1 | Moderate Hypsochromic Shift | Moderate Bathochromic Shift |

| Acetonitrile | 37.5 | Significant Hypsochromic Shift | Significant Bathochromic Shift |

| Ethanol | 24.5 | Strong Hypsochromic Shift (H-bonding) | Significant Bathochromic Shift |

These solvatochromic shifts can be a valuable tool for identifying the nature of electronic transitions within a molecule. researchgate.net The magnitude and direction of the shifts provide insight into the changes in charge distribution that occur upon electronic excitation.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution, molecular geometry, and energy of a system with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for molecules the size of 4-(2,6-dichlorobenzoyl)toluene. DFT calculations are instrumental in several areas of molecular characterization.

Geometry Optimization: The first step in most computational studies is to find the molecule's most stable three-dimensional structure, known as the equilibrium geometry. DFT methods, such as B3LYP, are used to perform geometry optimization, which systematically adjusts bond lengths, bond angles, and dihedral angles to find the structure with the minimum energy. For this compound, this process would reveal a non-planar structure due to the steric hindrance caused by the two chlorine atoms at the ortho positions of the benzoyl ring. This steric clash forces the two aromatic rings to twist relative to each other.

Vibrational Analysis: Once the optimized geometry is found, a vibrational analysis is typically performed. nih.gov This calculation predicts the frequencies of the fundamental modes of molecular vibration. The results can be compared with experimental infrared (IR) and Raman spectra to confirm the calculated structure and aid in the assignment of spectral bands. nih.gov For instance, a strong vibrational mode associated with the C=O carbonyl stretch would be a prominent feature. DFT calculations on similar chlorinated aromatic compounds have shown good agreement with experimental frequencies. nih.gov

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching of C-H bonds on both phenyl rings. |

| Aliphatic C-H Stretch | 3000-2850 | Stretching of C-H bonds of the methyl group. |

| C=O Stretch | 1680-1660 | Stretching of the carbonyl group bond, characteristic of ketones. |

| Aromatic C=C Stretch | 1600-1450 | In-plane stretching of carbon-carbon bonds within the aromatic rings. |

| C-Cl Stretch | 800-600 | Stretching of the carbon-chlorine bonds. |

Frontier Molecular Orbitals (FMOs): DFT is also used to calculate the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. acs.org These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. acs.orgrsc.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich toluene (B28343) ring, while the LUMO would likely be distributed across the electron-withdrawing dichlorobenzoyl moiety, particularly the carbonyl group. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and electronic excitation energy. researchgate.net

For even greater accuracy in energy predictions, particularly for smaller molecules or for benchmarking results from less computationally expensive methods, ab initio ("from the beginning") methods are employed. These methods are based on first principles without reliance on experimental data for parameterization.

Coupled Cluster (CC): Coupled Cluster theory is considered the "gold standard" in quantum chemistry for calculating energies with high precision. nih.gov Methods like CCSD(T), which includes single, double, and a perturbative treatment of triple excitations, can often predict energies with "chemical accuracy" (within 1 kcal/mol of experimental values). nih.gov However, the high computational cost of CC methods, which scales steeply with the number of electrons, makes them very challenging to apply to a molecule as large as this compound. researchgate.net They are more typically used to create high-accuracy potential energy surfaces for smaller, related systems or to validate the performance of DFT functionals. nih.gov

Configuration Interaction (CI): CI is another high-level ab initio method that can, in principle, provide the exact solution to the non-relativistic Schrödinger equation if all possible electron configurations are included (Full CI). However, Full CI is computationally intractable for all but the smallest molecules. Truncated CI methods are used in practice, but they may not be size-consistent, which can be a drawback. Like Coupled Cluster, CI methods are generally too computationally demanding for routine calculations on this compound but serve as important benchmarks.

Quantum chemical calculations provide a wealth of descriptors that help to characterize the electronic nature and reactivity of a molecule.

Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group and the chlorine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the aromatic rings, highlighting sites for potential nucleophilic interaction.

Polarizabilities: Polarizability describes the ability of the electron cloud of a molecule to be distorted by an external electric field, inducing a temporary dipole moment. wikipedia.orglibretexts.org Aromatic systems are generally highly polarizable due to their delocalized π-electrons. stackexchange.com The calculated polarizability provides insight into the molecule's response to electric fields and its intermolecular interactions. libretexts.org

Gap Energies: As mentioned, the HOMO-LUMO energy gap is a critical descriptor. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron. A small gap suggests the molecule is more reactive and can be more easily polarized.

| Descriptor | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | ~ -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment (μ) | ~ 2.5 - 3.5 Debye | Measures the net molecular polarity. uni-regensburg.de |

| Polarizability (α) | ~ 20-30 ų | Measures the deformability of the electron cloud in an electric field. wikipedia.org |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the static properties of a single molecule, molecular modeling and dynamics simulations can explore its conformational flexibility and the energetic pathways of chemical reactions.

The properties and reactivity of a flexible molecule like this compound are dependent on its three-dimensional shape or conformation.

Conformational Analysis: This molecule has rotational freedom around the single bond connecting the carbonyl carbon to the toluene ring and the bond connecting it to the dichlorophenyl ring. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for rotation between them. cdnsciencepub.comscite.ai Due to the significant steric hindrance from the two ortho-chlorine atoms, the rotation of the dichlorophenyl ring is highly restricted. cdnsciencepub.com The most stable conformation will be one where the two aromatic rings are significantly twisted out of the plane of the central carbonyl group to minimize steric repulsion. Studies on similarly substituted benzophenones show that ortho substituents lead to large twist angles. nih.govresearchgate.net

Potential Energy Surfaces (PES): A potential energy surface is a mathematical or graphical representation of a system's energy as a function of its geometric parameters. muni.cz For this compound, a "relaxed" PES scan can be performed by systematically varying the dihedral angle between the two rings while optimizing all other geometric parameters at each step. q-chem.comreadthedocs.io This scan would map out the energy changes during rotation, clearly showing the high-energy eclipsed conformations and the low-energy staggered (twisted) conformations. uni-muenchen.de The energy difference between these points defines the rotational barrier.

Computational chemistry is invaluable for mapping the detailed mechanism of a chemical reaction. nih.govresearchgate.net This involves identifying the reactants, products, any intermediates, and, most importantly, the transition states that connect them.

Reaction Pathway Elucidation: For a reaction involving this compound, such as a nucleophilic addition to the carbonyl carbon or an electrophilic aromatic substitution, computational methods can be used to trace the lowest energy path from reactants to products. masterorganicchemistry.com For example, in the Friedel-Crafts acylation reaction used for its synthesis, DFT calculations can model the formation of the acylium ion electrophile and its subsequent attack on the toluene ring. nih.govscispace.combyjus.com

Activation Energies and Transition States: The transition state is the highest energy point along the reaction coordinate—a saddle point on the potential energy surface. muni.cz Locating the transition state structure is crucial, as its energy relative to the reactants determines the activation energy (Ea) of the reaction. acs.org A high activation energy corresponds to a slow reaction rate, while a low activation energy indicates a faster reaction. Vibrational frequency calculations are used to confirm a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

Computational Studies of Solvation Effects and Reaction Environments

The study of solvation effects is crucial for understanding a molecule's behavior, reactivity, and stability in different chemical environments. Computational chemistry offers powerful tools to simulate these effects, which are broadly categorized into implicit and explicit solvent models.

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and is used to calculate the average effect of the solvent on the solute's electronic structure and properties. For this compound, a PCM calculation would involve placing the molecule in a virtual cavity within the dielectric continuum representing a specific solvent (e.g., toluene, water, or methanol). The model then calculates the electrostatic interactions between the solute's charge distribution and the polarized solvent continuum. This method is effective for predicting how solvent polarity affects thermodynamic properties and spectral characteristics. researchgate.net

Explicit Solvation Models: For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding, explicit models are used. In this approach, a number of individual solvent molecules are included in the calculation alongside the solute molecule. Methods like Quantum Mechanics/Molecular Mechanics (QM/MM) treat the solute (this compound) with a high level of quantum mechanical theory, while the surrounding solvent molecules are treated with less computationally demanding molecular mechanics force fields. This hybrid approach allows for the detailed analysis of the first solvation shell and its direct influence on the solute's conformation and reactivity. researchgate.net

While no specific solvation studies for this compound have been published, these computational strategies would be essential to predict its behavior in various reaction media, providing insights that complement experimental observations. researchgate.net

Advanced Spectroscopic Property Predictions

Computational methods are invaluable for predicting and interpreting spectroscopic data, offering insights into molecular structure, conformation, and electronic properties.

Theoretical Calculation of NMR Chemical Shifts and Coupling Constants for Conformational Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can accurately predict NMR parameters, aiding in spectral assignment and providing insights into the molecule's three-dimensional structure.

The prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J) for this compound would typically be performed using Density Functional Theory (DFT). The process involves first optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Different DFT functionals (e.g., B3LYP, PBE0) and basis sets can be employed, and the inclusion of solvent effects via continuum models is often necessary to achieve good agreement with experimental values measured in solution. mdpi.com By calculating these parameters for different possible conformers (e.g., rotational isomers arising from the bond between the benzoyl and toluene rings), researchers can determine the most likely conformation present in solution by comparing the calculated spectra to experimental data. nih.gov Although attempts to model NMR spectra are common, specific calculations for this compound are not available in the current literature. researchgate.net

No specific calculated NMR data for this compound is available in the reviewed literature; therefore, a data table cannot be generated.

Computational Prediction of Vibrational Frequencies (IR, Raman)

Computational methods can simulate the infrared (IR) and Raman spectra of a molecule by calculating its vibrational frequencies. These calculations are typically performed at the DFT level of theory. spectroscopyonline.com After geometry optimization, a frequency calculation is run to determine the normal modes of vibration. The results provide the frequencies of vibrational absorption (for IR) or scattering (for Raman) and their corresponding intensities.

For a molecule like this compound, this would allow for the assignment of specific spectral peaks to the vibrations of its functional groups, such as the C=O stretch of the ketone, C-Cl stretches, and various aromatic C-H and C-C vibrations. Often, calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. To correct for this, a common practice is to apply a scaling factor to the computed frequencies to improve their correlation with experimental data. nih.gov A detailed computational study of chlorotoluene isomers has demonstrated the utility of DFT methods in reproducing experimental vibrational spectra. nih.gov

No specific predicted vibrational frequency data for this compound is available in the reviewed literature; therefore, a data table cannot be generated.

Electronic Absorption Spectra Modeling (UV-Vis)

The electronic absorption (UV-Vis) spectrum of a molecule is determined by the electronic transitions from its ground state to various excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for modeling these spectra in medium-to-large organic molecules. mdpi.com

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the nature of the electronic transitions, such as π→π* and n→π* transitions associated with the aromatic rings and the carbonyl group. Solvent effects are critical in UV-Vis spectroscopy and can be modeled using continuum models (like PCM) to simulate solvatochromic shifts (changes in λmax with solvent polarity). nih.gov Benchmarking studies have evaluated the performance of various DFT functionals for predicting UV-Vis spectra, providing guidance on the most reliable methods. chemrxiv.org

No specific modeled UV-Vis spectral data for this compound is available in the reviewed literature; therefore, a data table cannot be generated.

Investigation of Intermolecular Interactions and Supramolecular Assemblies

Understanding how molecules interact with each other in the solid state is fundamental to materials science and crystal engineering.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org This analysis requires a high-quality crystal structure, typically obtained from X-ray diffraction. The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined at the point where the electron density contribution from the molecule is equal to the contribution from all other molecules.

By mapping properties onto this surface, such as the normalized contact distance (dnorm), one can visualize close intermolecular contacts. Red spots on a dnorm map indicate contacts shorter than the van der Waals radii, often corresponding to hydrogen bonds or other strong interactions. The analysis also generates 2D "fingerprint plots," which summarize all intermolecular contacts and provide quantitative percentages for different types of interactions, such as H···H, C-H···Cl, and C-H···π contacts. nih.gov This method provides valuable insights into the forces that govern the crystal packing. nih.gov

A crystal structure for this compound has not been reported in the primary literature reviewed, and as a result, a Hirshfeld surface analysis has not been performed for this specific compound.

No Hirshfeld surface analysis data for this compound is available in the reviewed literature; therefore, a data table cannot be generated.

Derivatization and Functionalization of 4 2,6 Dichlorobenzoyl Toluene

Chemical Transformations at the Toluene (B28343) Methyl Group

The methyl group attached to the benzene (B151609) ring, known as the benzylic position, is particularly reactive due to the resonance stabilization of intermediates such as radicals and carbocations that can form at this site. chemistrysteps.comyoutube.com This inherent reactivity is exploited in various chemical transformations including oxidation, halogenation, and carbon-carbon bond-forming reactions.

The benzylic methyl group of 4-(2,6-dichlorobenzoyl)toluene can be selectively oxidized to yield either a carboxylic acid or an aldehyde, depending on the reagents and reaction conditions employed.

Oxidation to Carboxylic Acid: Strong oxidizing agents are capable of converting the benzylic carbon directly to a carboxylic acid group, provided at least one benzylic hydrogen is present. chemistrysteps.com This transformation results in the formation of 4-(2,6-dichlorobenzoyl)benzoic acid. Common industrial processes for the oxidation of toluene derivatives often utilize transition-metal catalysts and molecular oxygen at elevated temperatures and pressures. thieme.deresearchgate.net Alternative laboratory-scale methods include the use of potassium permanganate (B83412) (KMnO₄) or dichromate salts. chemistrysteps.com A more recent, catalyst-free approach involves the photooxidation of toluene derivatives using bromine and water, which proceeds through the formation of a dibromomethyl intermediate that is subsequently hydrolyzed and oxidized. d-nb.info This method is notable for avoiding the use of toxic heavy metals. thieme.ded-nb.info

Oxidation to Aldehyde: Synthesizing the corresponding aldehyde, 4-(2,6-dichlorobenzoyl)benzaldehyde, typically requires milder conditions to prevent over-oxidation to the carboxylic acid. A common strategy involves the hydrolysis of an intermediate where the methyl group has been converted to a dihalomethyl group. d-nb.info For instance, photobromination of a toluene derivative can yield a dibromomethyl compound, which upon hydrolysis produces the desired aldehyde. d-nb.info The synthesis of 2,6-dichlorobenzaldehyde (B137635) itself often proceeds through the hydrolysis of 2,6-dichlorobenzal chloride, illustrating the utility of this pathway. google.comgoogle.com

Table 1: Selected Methods for Benzylic Oxidation

| Product | Reagent(s) | Conditions | Intermediate |

| Carboxylic Acid | KMnO₄ or Na₂Cr₂O₇ | Strong oxidation | N/A |

| Carboxylic Acid | O₂, Co²⁺/Mn²⁺/Br⁻ catalyst | High temperature/pressure | N/A |

| Carboxylic Acid | Br₂, H₂O, Air (O₂) | Photoirradiation (visible or UV light) | Dibromomethyl derivative |

| Aldehyde | Mild Oxidants (e.g., PCC from alcohol) | Controlled oxidation | Alcohol derivative |

| Aldehyde | H₂O | Hydrolysis of dihalide | Dihalomethyl derivative |

Halogenation at the benzylic position of this compound is a key transformation for introducing a versatile functional group. This reaction proceeds via a free-radical mechanism, which is favored at the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comucalgary.ca

The reaction can be achieved using elemental chlorine (Cl₂) or bromine (Br₂) under UV light or heat, without a Lewis acid catalyst, to selectively substitute a hydrogen on the methyl group. chemistrysteps.com A widely used reagent for selective benzylic bromination is N-Bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or light. chemistrysteps.comucalgary.ca This method, known as the Wohl-Ziegler reaction, is effective for generating benzylic bromides. scientificupdate.com The resulting compound, (4-(bromomethyl)phenyl)(2,6-dichlorophenyl)methanone, serves as a valuable intermediate for subsequent nucleophilic substitution and carbon-carbon bond-forming reactions. khanacademy.org Controlling the stoichiometry is crucial to favor mono-halogenation and avoid the formation of di- and tri-halogenated byproducts. scientificupdate.com

Table 2: Reagents for Benzylic Halogenation

| Halogen | Reagent(s) | Typical Conditions | Product Name Suffix |

| Bromine | N-Bromosuccinimide (NBS), radical initiator | Reflux in CCl₄ | ...bromomethyl)phenyl)... |

| Bromine | Bromine (Br₂) | Heat or UV light | ...bromomethyl)phenyl)... |

| Chlorine | Chlorine (Cl₂) | Heat or UV light | ...chloromethyl)phenyl)... |

| Chlorine | Sulfuryl chloride (SO₂Cl₂), radical initiator | Reflux | ...chloromethyl)phenyl)... |

The benzylic halides synthesized in the previous step are excellent substrates for forming new carbon-carbon bonds. Their reactivity allows them to participate readily in nucleophilic substitution reactions (both Sₙ1 and Sₙ2 mechanisms). chemistrysteps.comkhanacademy.org For example, reacting (4-(bromomethyl)phenyl)(2,6-dichlorophenyl)methanone with nucleophiles such as cyanide ions (CN⁻) or organometallic reagents leads to the introduction of new carbon substituents at the benzylic position.

More advanced methods enable the direct C-H functionalization of toluene derivatives. A visible-light-mediated organocatalytic process can achieve the direct β-benzylation of enals using toluene derivatives as the alkylating agent. researchgate.net This reaction proceeds through the generation of benzylic radicals via a proton-coupled electron transfer mechanism, offering a more atom-economical route to C-C bond formation without the need for pre-functionalization via halogenation. researchgate.net

Modifications and Reactions of the Carbonyl Group

The ketone functionality in this compound is a versatile hub for a variety of chemical modifications, including reduction to an alcohol or methylene (B1212753) group, and condensation reactions with nitrogen-based nucleophiles.

The carbonyl group can undergo reduction to form a secondary alcohol or be completely deoxygenated to a methylene group.